molecular formula C21H15FN2O3 B4890587 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Cat. No. B4890587
M. Wt: 362.4 g/mol
InChI Key: YKZUZIZPYXRCMB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FOXY, and it belongs to the class of benzoxazole derivatives. FOXY has been extensively studied for its pharmacological properties, and it has shown promising results in various research studies.

Mechanism of Action

FOXY exerts its pharmacological effects by inhibiting the activity of various enzymes, including carbonic anhydrase, cholinesterase, and acetylcholinesterase. This inhibition leads to the accumulation of certain neurotransmitters, which can affect various physiological processes. FOXY has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
FOXY has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. FOXY has also been shown to inhibit the activity of cholinesterase and acetylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. FOXY has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

FOXY has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes, which makes it a potential candidate for the development of new drugs. FOXY is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, FOXY also has several limitations. It has limited solubility in water, which can make it difficult to use in certain experiments. FOXY can also exhibit non-specific binding, which can affect the accuracy of certain experiments.

Future Directions

There are several future directions for the study of FOXY. One potential area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. FOXY has shown promising results in inhibiting the activity of cholinesterase and acetylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. Another potential area of research is the development of new anti-inflammatory and antioxidant drugs. FOXY has been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. Further research is needed to fully understand the potential applications of FOXY in various fields.

Synthesis Methods

The synthesis of FOXY involves a multi-step process that includes the reaction of 4-fluoroaniline with salicylic acid to form 4-fluorosalicylanilide. This intermediate product is then reacted with o-aminophenol in the presence of phosphorus oxychloride to form N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide. The synthesis of FOXY has been optimized to achieve high yields and purity.

Scientific Research Applications

FOXY has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. FOXY has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, and acetylcholinesterase. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-26-17-9-4-13(5-10-17)20(25)23-16-8-11-19-18(12-16)24-21(27-19)14-2-6-15(22)7-3-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZUZIZPYXRCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

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